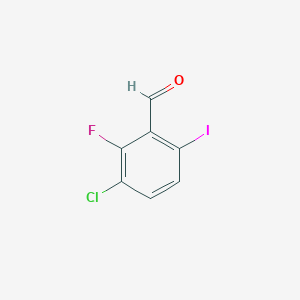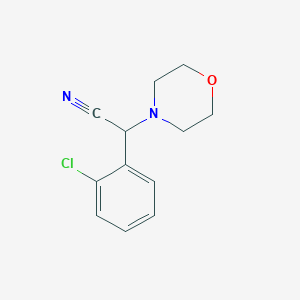
2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile
Overview
Description
2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile, also known as CPM, is an organic compound belonging to the class of compounds known as nitriles. CPM is a colorless liquid with a faint odor and is soluble in water. It is used in a variety of scientific applications, including synthesis, drug development, and as a reagent in laboratory experiments.
Scientific Research Applications
Photophysical Characterization
The compound has been utilized in the study of photophysical properties. For instance, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was synthesized from a coupling reaction involving morpholine, and its structure and photophysical characteristics, such as absorption spectra and emission lifetime data, were extensively analyzed (Chin et al., 2010).
Biological Properties
2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile derivatives have been synthesized and their biological properties, like anticonvulsive and n-cholinolytic activities, have been evaluated. Notably, these compounds showed pronounced anticonvulsive activity and some peripheral n-cholinolytic activities, indicating potential therapeutic applications (Papoyan et al., 2011).
Crystallographic Studies
Crystal structure analysis is another significant application. The crystal structure of dimethomorph, a morpholine fungicide, was determined, providing insights into the molecular geometry and interactions within the crystal lattice (Kang et al., 2015).
Chiroptical Property Studies
Investigations into the chiroptical properties of compounds have been conducted, revealing how solvent-induced changes affect these properties. For instance, the solvent-induced chiroptical changes in supramolecular assemblies of an optically active, regioregular polythiophene were studied, providing valuable insights into the behavior of these materials in different solvent environments (Goto et al., 2002).
properties
IUPAC Name |
2-(2-chlorophenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGTVEDYSDLRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

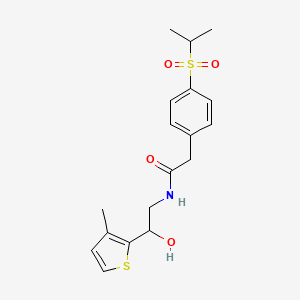

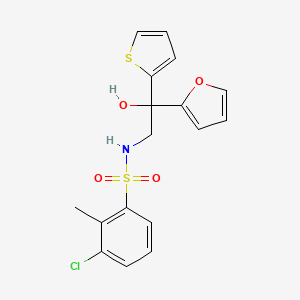
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2436846.png)
![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)
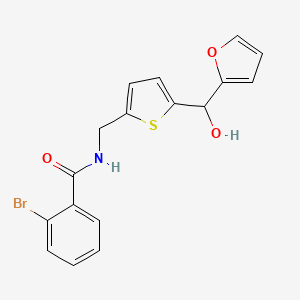
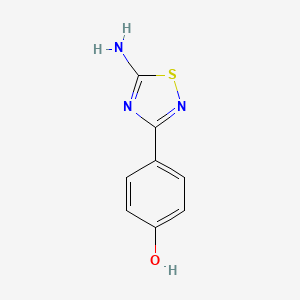

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)

![5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2436860.png)
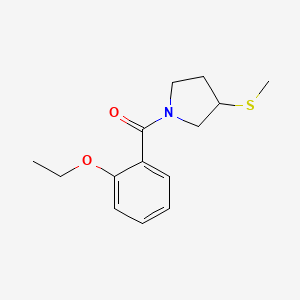
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)
